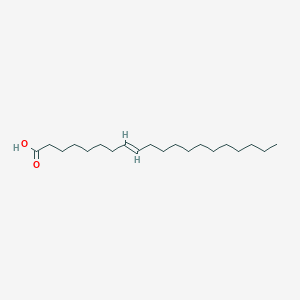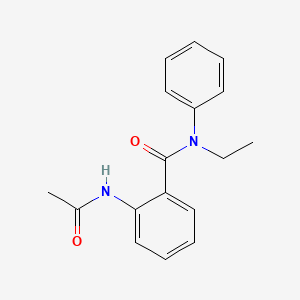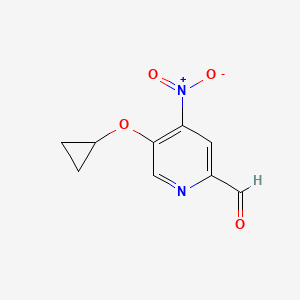
5-Cyclopropoxy-4-nitropicolinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-4-nitropicolinaldehyde is an organic compound with the molecular formula C9H8N2O4 It is characterized by the presence of a cyclopropoxy group attached to a nitropicolinaldehyde structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-4-nitropicolinaldehyde typically involves the following steps:
Nitration of Picolinaldehyde: The starting material, picolinaldehyde, undergoes nitration to introduce a nitro group at the 4-position. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Cyclopropanation: The nitropicolinaldehyde is then subjected to cyclopropanation to introduce the cyclopropoxy group. This step involves the reaction of the nitropicolinaldehyde with a suitable cyclopropylating agent, such as cyclopropyl bromide, in the presence of a base like potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety measures are in place to handle the reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-4-nitropicolinaldehyde can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in aqueous solution, or chromium trioxide in acetic acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Reduction: 5-Cyclopropoxy-4-aminopicolinaldehyde.
Oxidation: 5-Cyclopropoxy-4-nitropicolinic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Cyclopropoxy-4-nitropicolinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions due to its potential binding properties.
Medicine: Research into its potential as a pharmacophore for drug development is ongoing, particularly in the areas of anti-inflammatory and antimicrobial agents.
Industry: It may be used in the development of new materials with specific chemical properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-4-nitropicolinaldehyde is not fully understood, but it is believed to involve interactions with specific molecular targets. The nitro group can participate in redox reactions, potentially affecting cellular oxidative stress pathways. The aldehyde group may form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function.
Comparison with Similar Compounds
Similar Compounds
5-Cyclopropoxy-3-nitropicolinaldehyde: Similar structure but with the nitro group at the 3-position.
5-Cyclopropoxy-6-nitropicolinaldehyde: Similar structure but with the nitro group at the 6-position.
4-Nitropicolinaldehyde: Lacks the cyclopropoxy group.
Uniqueness
5-Cyclopropoxy-4-nitropicolinaldehyde is unique due to the specific positioning of the cyclopropoxy and nitro groups, which can influence its reactivity and interactions with other molecules
Properties
Molecular Formula |
C9H8N2O4 |
|---|---|
Molecular Weight |
208.17 g/mol |
IUPAC Name |
5-cyclopropyloxy-4-nitropyridine-2-carbaldehyde |
InChI |
InChI=1S/C9H8N2O4/c12-5-6-3-8(11(13)14)9(4-10-6)15-7-1-2-7/h3-5,7H,1-2H2 |
InChI Key |
BKBOEULBHXTFSD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=C(N=C2)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



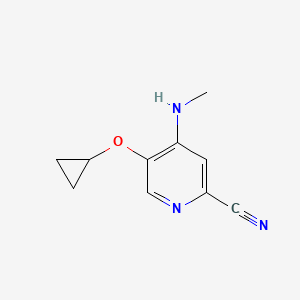
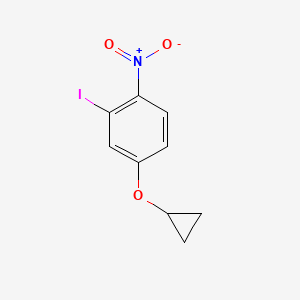

![(2E)-3-(2-methoxyphenyl)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B14810408.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-iodobenzohydrazide](/img/structure/B14810410.png)
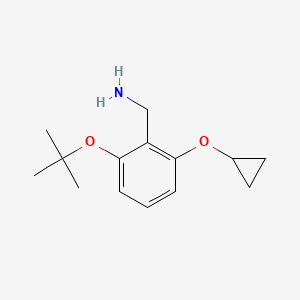

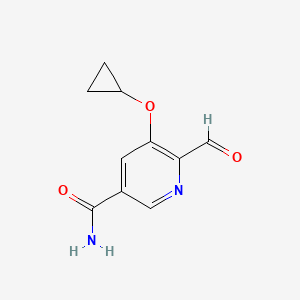
![2-amino-3-methyl-N-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]-N-propan-2-ylbutanamide](/img/structure/B14810433.png)

![[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-[[(1R,2S,6S,7R,8R)-4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-yl]oxy]oxan-2-yl]methyl acetate](/img/structure/B14810444.png)
